Molecular Weight and cLogP Differentiation
The target compound (MW = 170.25 g/mol) bridges the gap between the low-MW unsubstituted diamine (102.14 g/mol) and larger, more lipophilic cyclopropylamine derivatives commonly encountered in LSD1 inhibitor programs [1]. Its computed cLogP (~1.0) is approximately 0.7–0.9 log units higher than that of (3R,4R)-tetrahydrofuran-3,4-diamine (cLogP ~0.1–0.3), a shift driven entirely by N-cyclopropyl and N,N-dimethyl substitution [2]. This places the compound within the favorable 'fragment-like' property space (MW < 250, cLogP < 3) but with enhanced membrane permeability potential relative to the fully unsubstituted core.
vs. parent diamine: MW 102.14, cLogP ~0.2
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 170.25 g/mol; cLogP ~1.0 (calculated) |
| Comparator Or Baseline | (3R,4R)-Tetrahydrofuran-3,4-diamine (CAS 480450-23-5): MW = 102.14 g/mol, cLogP ~0.2; (3R,4R)-N,N-Dimethyltetrahydrofuran-3,4-diamine (CAS 728008-13-7): MW = 130.19 g/mol, cLogP ~0.5 |
| Quantified Difference | MW increases of 68.1 and 40.1 g/mol, respectively; cLogP increase of ~0.5–0.8 log units |
| Conditions | Computed using PubChem/ALOGPS 2.1; experimental logP not available for target compound |
Why This Matters
A ~0.8 log unit cLogP difference predicts approximately a 6-fold change in octanol-water partitioning, directly affecting permeability, solubility, and off-target promiscuity risk in whole-cell assays.
- [1] PubChem. Compound Summary: (3R,4R)-Tetrahydrofuran-3,4-diamine (CID 14171650). Accessed 2026. View Source
- [2] PubChem. Compound Summary: (3R,4R)-N,N-Dimethyltetrahydrofuran-3,4-diamine (derived from CAS 728008-13-7). Accessed 2026. View Source
